molecular formula C10H10O4 B132819 4-[(1r)-1-Carboxyethyl]benzoic acid CAS No. 145679-19-2

4-[(1r)-1-Carboxyethyl]benzoic acid

Cat. No. B132819
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(1r)-1-Carboxyethyl]benzoic acid” is an organic compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da . This compound is also known by other names such as “4-(1-Carboxyethyl)benzoesäure” in German, “4-(1-Carboxyethyl)benzoic acid”, “4-(1-Carboxy-ethyl)-benzoic acid”, “4-carboxy-?-methylbenzeneacetic acid”, and "4-CARBOXY-α-METHYLBENZENEACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “4-[(1r)-1-Carboxyethyl]benzoic acid” contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 2 hydroxyl groups, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“4-[(1r)-1-Carboxyethyl]benzoic acid” is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols . The acid dissociation constant (pKa) of benzoic acid, a similar compound, corresponds to 4.2 .

Safety And Hazards

Benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure, particularly affecting the lungs .

properties

CAS RN

145679-19-2

Product Name

4-[(1r)-1-Carboxyethyl]benzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-[(1R)-1-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1

InChI Key

ZHJJCJKDNFTHKD-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)C(=O)O

SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

synonyms

4-(1-carboxyethyl)benozic acid
4-(1-carboxyethyl)benozic acid, (S)-isomer
p-(1-carboxyethyl)benzoic acid

Origin of Product

United States

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